N-Cyclohexyl-N-(cyclohexylcarbamoyl)prop-2-enamide
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Overview
Description
N-Cyclohexyl-N-(cyclohexylcarbamoyl)prop-2-enamide is an organic compound with the molecular formula C₁₆H₂₆N₂O₂ It is characterized by the presence of cyclohexyl groups and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-(cyclohexylcarbamoyl)prop-2-enamide typically involves the reaction of cyclohexylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-(cyclohexylcarbamoyl)prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-Cyclohexyl-N-(cyclohexylcarbamoyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-(cyclohexylcarbamoyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Cyclohexyl-N-(cyclohexylcarbamoyl)prop-2-enamide include:
- N-Cyclohexyl-N-(cyclohexylcarbamoyl)acrylamide
- N-Cyclohexyl-N-(cyclohexylcarbamoyl)benzamide
- N-Cyclohexyl-N-(cyclohexylcarbamoyl)acetamide .
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both cyclohexyl groups and the prop-2-enamide moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
CAS No. |
92598-28-2 |
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Molecular Formula |
C16H26N2O2 |
Molecular Weight |
278.39 g/mol |
IUPAC Name |
N-cyclohexyl-N-(cyclohexylcarbamoyl)prop-2-enamide |
InChI |
InChI=1S/C16H26N2O2/c1-2-15(19)18(14-11-7-4-8-12-14)16(20)17-13-9-5-3-6-10-13/h2,13-14H,1,3-12H2,(H,17,20) |
InChI Key |
DCZMOCXMKNBWOJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N(C1CCCCC1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
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